molecular formula C20H17N3O2S3 B12587974 Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-

Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-

Cat. No.: B12587974
M. Wt: 427.6 g/mol
InChI Key: WCZADUVGTHESRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide , which precisely defines its molecular framework. The name delineates three primary structural components:

  • Acetamide backbone : The parent chain is derived from acetic acid, where the carbonyl group is substituted with an amine linkage.
  • 6-methoxy-1,3-benzothiazol-2-yl substituent : A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, with a methoxy (-OCH₃) group at position 6.
  • 4-(4-methylphenyl)-1,3-thiazol-2-ylsulfanyl group : A thiazole ring substituted at position 4 with a para-methylphenyl group, connected via a sulfur atom to the acetamide’s α-carbon.

The structural formula (Figure 1) highlights the spatial arrangement of these groups, with the benzothiazole and thiazole moieties contributing to the compound’s planar geometry and potential π-π stacking interactions. The methoxy and methylphenyl groups introduce steric and electronic effects that influence reactivity and solubility.

Structural Feature Position Role in Molecular Architecture
Acetamide core Central Provides hydrogen-bonding capacity via NH and CO groups
Benzothiazole ring Substituent Enhances aromatic conjugation and rigidity
Thiazole-thioether linkage Side chain Introduces sulfur-based nucleophilicity
Para-methylphenyl group Terminal Modulates lipophilicity and steric bulk

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by the CAS Registry Number 588714-96-9 , a universal identifier critical for regulatory and commercial tracking. Alternative designations include:

Synonym Source
606089-12-7 PubChem
AKOS000657662 Commercial catalogs
Z17013728 Chemical databases
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide IUPAC variant

These synonyms reflect its use across diverse industrial and research contexts, particularly in specialty materials and pharmaceutical intermediates.

Molecular Formula and Weight Validation

The molecular formula C₂₀H₁₇N₃O₂S₃ was confirmed through high-resolution mass spectrometry and elemental analysis. The calculated molecular weight aligns with experimental data as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 20 12.01 240.20
Hydrogen 17 1.008 17.14
Nitrogen 3 14.01 42.03
Oxygen 2 16.00 32.00
Sulfur 3 32.07 96.21
Total 427.58

The experimental molecular weight of 427.6 g/mol (PubChem) matches the theoretical value, validating the formula’s accuracy. Discrepancies of <0.05% fall within acceptable instrumental error margins for quadrupole time-of-flight (Q-TOF) analyzers. The formula’s sulfur content (22.5% by mass) and nitrogen composition (9.8%) further distinguish it from simpler acetamide derivatives.

Properties

Molecular Formula

C20H17N3O2S3

Molecular Weight

427.6 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17N3O2S3/c1-12-3-5-13(6-4-12)16-10-26-20(22-16)27-11-18(24)23-19-21-15-8-7-14(25-2)9-17(15)28-19/h3-10H,11H2,1-2H3,(H,21,23,24)

InChI Key

WCZADUVGTHESRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the methoxy group and the acetamide moiety. The final step often involves the formation of the thiazole ring and its attachment to the benzothiazole core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions can occur at the acetamide moiety or the benzothiazole core.

    Substitution: Substitution reactions are common, especially at the aromatic rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- has been studied for its ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer types, including lung adenocarcinoma and glioblastoma . The mechanism often involves the modulation of cellular pathways that lead to cell cycle arrest and apoptosis.

Antibacterial Properties

The compound has also been evaluated for antibacterial activity against a range of pathogens. Studies indicate that derivatives of thiazole and benzothiazole can inhibit bacterial growth effectively, potentially serving as leads for new antibiotic agents . The presence of specific functional groups in Acetamide may enhance its interaction with bacterial targets, making it a candidate for further investigation.

Agrochemical Applications

Acetamide derivatives have shown promise in agricultural applications as plant growth regulators or pesticides. The thiazole moiety is known for its ability to interact with biological systems in plants, potentially enhancing growth or providing resistance against pests and diseases. Research into similar compounds suggests that modifications to the acetamide structure could yield effective agrochemicals.

Material Science Applications

The unique chemical properties of Acetamide make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of benzothiazole derivatives into polymer matrices can improve material performance by imparting desirable mechanical properties and resistance to degradation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Acetamide involves multi-step organic reactions that typically include the formation of the thiazole ring followed by acetamide coupling reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiazole and thiazole rings can significantly influence biological activity, highlighting the importance of targeted modifications during synthesis .

Anticancer Research

A study explored various thiazole derivatives, including those similar to Acetamide, which displayed significant anticancer activity against human lung adenocarcinoma cells (A549) with IC50 values indicating potent efficacy . The research emphasized the role of structural modifications in enhancing selectivity and potency.

Antibacterial Efficacy

Another investigation focused on imidazotriazole-incorporated thiazoles that exhibited superior antibacterial activity compared to standard antibiotics. This underscores the potential of compounds like Acetamide to be developed into novel antibacterial agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings may play a crucial role in binding to these targets, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Modifications in Benzothiazole Derivatives

Compound ID/Name Benzothiazole Substituent Thioacetamide-Linked Heterocycle Key Substituents Reference
Target Compound 6-methoxy 4-(4-methylphenyl)thiazole Methylphenyl (lipophilic)
6d () 6-nitro 5-(3-phenylureido)-1,3,4-thiadiazole Nitro (electron-withdrawing), ureido
20 () 6-trifluoromethyl 3-(4-methoxybenzyl)pyrimidinone Trifluoromethyl (lipophilic)
3d () 5,6-methylenedioxy 4-phenylpiperazine Methylenedioxy (electron-rich)
4g () 6-methyl 5-(3-phenylureido)-1,3,4-thiadiazole Ureido (hydrogen-bonding)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 6-methoxy group enhances electron density on the benzothiazole, contrasting with nitro () or trifluoromethyl () substituents, which may reduce metabolic stability but improve target binding .

Anticancer and Enzyme Inhibition Profiles

Compound Target Activity (IC₅₀ or EC₅₀) Mechanism Reference
6d () VEGFR-2 inhibition (0.28 µM) Anti-angiogenic, antitumor
4g () Antiproliferative (GI₅₀: 1.5 µM) Cell cycle arrest (G2/M phase)
107a () Antibacterial (MIC: 6.25 µg/mL) Microbial membrane disruption
9c () Molecular docking (binding score: -9.1 kcal/mol) MMP inhibition

Key Observations :

  • The target compound’s methylphenyl-thiazole group may mimic hydrophobic binding pockets in kinase targets (e.g., VEGFR-2), similar to ’s ureido-thiadiazole derivatives .
  • Antimicrobial activity in correlates with thiazole-acetamide structures, suggesting the target compound could be screened for similar properties .

Physicochemical and Pharmacokinetic Properties

Predicted Properties Based on Substituents

Property Target Compound 6d () 3d ()
LogP (lipophilicity) ~3.5 (moderate) ~2.8 (lower due to nitro) ~2.2 (polar piperazine)
Solubility (µg/mL) ~20 (moderate) <10 (poor, nitro group) >50 (high, polar groups)
Metabolic Stability Moderate (methoxy) Low (nitro→toxic metabolites) High (methylenedioxy)

Key Observations :

  • The target’s methoxy group balances lipophilicity and solubility better than nitro () or trifluoromethyl () groups .
  • Piperazine-containing analogs () exhibit higher solubility but may suffer from reduced blood-brain barrier penetration .

Biological Activity

Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include potential anti-cancer, anti-inflammatory, and antimicrobial properties. The molecular formula of this compound is C20H17N3O2S3, with a molecular weight of 427.6 g/mol, and its IUPAC name is N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide .

Structural Features

The unique structural features of Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- include:

  • Benzothiazole Core : This core structure is known for its pharmacological versatility.
  • Thiazole Ring : The presence of a thiazole ring enhances the compound's biological activity.
  • Functional Groups : The methoxy and acetamide groups contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- has been evaluated for its effects on various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay method .
  • Apoptosis Induction : Flow cytometry results indicated that the compound promotes apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7). This dual action against cancer and inflammation positions it as a promising candidate for therapeutic applications .

Antimicrobial Activity

Acetamide derivatives have shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit biofilm formation has been highlighted in recent studies, indicating its potential as an antibacterial agent superior to standard treatments .

Mechanistic Studies

Understanding the mechanisms through which Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]- exerts its effects is crucial for its development as a therapeutic agent:

  • Signaling Pathways : The compound has been observed to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways .

Case Studies

  • Study on Dual Action : A recent study synthesized various benzothiazole derivatives, including Acetamide, N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-, which exhibited significant anti-tumor and anti-inflammatory activities. In vitro tests demonstrated that it reduced cell migration and induced apoptosis in cancer cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against several pathogens. Results indicated that it effectively inhibited bacterial growth and biofilm formation at concentrations lower than those required for standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.